Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 175205-05-7
VCID: VC20911648
InChI: InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3
SMILES: CCOC(=O)CN1N=C(N=N1)N2CCOCC2
Molecular Formula: C9H15N5O3
Molecular Weight: 241.25 g/mol

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

CAS No.: 175205-05-7

Cat. No.: VC20911648

Molecular Formula: C9H15N5O3

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate - 175205-05-7

Specification

CAS No. 175205-05-7
Molecular Formula C9H15N5O3
Molecular Weight 241.25 g/mol
IUPAC Name ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Standard InChI InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3
Standard InChI Key VITQTAHZAVYZQC-UHFFFAOYSA-N
SMILES CCOC(=O)CN1N=C(N=N1)N2CCOCC2
Canonical SMILES CCOC(=O)CN1N=C(N=N1)N2CCOCC2

Introduction

Chemical Identity and Properties

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a well-defined chemical entity with specific identifying characteristics that distinguish it from other tetrazole derivatives. The compound's fundamental properties are essential for understanding its behavior in research applications.

Basic Identification

The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:

ParameterValue
CAS Number175205-05-7
IUPAC Nameethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Molecular FormulaC₉H₁₅N₅O₃
Molecular Weight241.25 g/mol
PubChem Compound ID5091185
These identification parameters provide researchers with standardized means to reference and procure this compound across different suppliers and databases.

Structural Characteristics

The structural architecture of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate consists of several key functional groups that contribute to its chemical behavior. The compound features a 2H-tetrazole core with a morpholine ring attached at the 5-position, while an ethyl acetate group is connected at the 2-position of the tetrazole ring.
The structural representation can be described through several chemical notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3
Standard InChIKeyVITQTAHZAVYZQC-UHFFFAOYSA-N
SMILESCCOC(=O)CN1N=C(N=N1)N2CCOCC2
Canonical SMILESCCOC(=O)CN1N=C(N=N1)N2CCOCC2
These structural identifiers allow for computational analysis and database cross-referencing of the compound's properties. The tetrazole core, with its four nitrogen atoms arranged in a five-membered ring, creates a unique electronic environment that influences the compound's reactivity and binding characteristics.

Physical Properties and Chemical Behavior

Understanding the physical and chemical behavior of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate provides insight into its practical applications and handling requirements.

Structural Comparisons with Related Compounds

When compared to other tetrazole derivatives such as ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate (MW: 246.27 g/mol) and ethyl 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate (MW: 246.265 g/mol), Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate shows significant structural differences . The primary distinction is the presence of a morpholine ring at the 5-position instead of a methylphenyl group found in these related compounds.
This structural variation results in different physicochemical properties:

CompoundMolecular WeightStructural Feature at 5-Position
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate241.25 g/molMorpholine ring
Ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate246.27 g/mol3-methylphenyl group
Ethyl 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate246.265 g/mol4-methylphenyl group
These structural differences likely influence solubility, binding affinity, and biological activity profiles of the respective compounds.

Research Applications and Significance

The unique structural features of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate make it valuable for specialized research applications.

Tetrazole Chemistry Context

Tetrazoles like Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate are significant in chemical research due to their unique properties. Monosubstituted tetrazoles can exist as two isomers—the 1- and 5-substituted forms—with the 5-substituted form having a mobile hydrogen . This structural characteristic contributes to the acid-base properties and hydrogen bonding capabilities of tetrazole compounds. In the case of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, the compound features a disubstituted tetrazole with substituents at the 2- and 5-positions. This substitution pattern influences its chemical reactivity and potential applications in synthetic chemistry and biochemical research.

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